penta-2,4-dienoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the hydrogenation of trans-4-(aminomethyl)cyclohexanecarboxylic acid. The process involves the reduction of the corresponding nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, Tranexamic acid is produced through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure hydrogenation and efficient catalysts are key factors in the industrial production of Tranexamic acid .
Chemical Reactions Analysis
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: The compound itself is produced through a reduction process.
Substitution: Tranexamic acid can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various derivatives of Tranexamic acid, which can have different pharmacological properties .
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Tranexamic acid is used in studies related to blood clotting and fibrinolysis.
Mechanism of Action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the formation of plasmin, Tranexamic acid effectively reduces fibrinolysis and stabilizes blood clots .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent that acts by inhibiting plasminogen activators.
Acetazolamide: Although not an antifibrinolytic, it shares some pharmacological properties with Tranexamic acid.
Uniqueness
Tranexamic acid is unique in its potency and specificity for inhibiting plasminogen activation. It is approximately 10 times more potent than aminocaproic acid, making it a preferred choice in clinical settings for managing bleeding disorders .
Properties
IUPAC Name |
penta-2,4-dienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVVLIIVFBKBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870728 | |
Record name | 2,4-Pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-99-3 | |
Record name | 2,4-Pentadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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